(2-Fluoro-3-methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-3-methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, which are known for their ability to introduce trifluoromethyl groups into organic molecules
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yields. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-3-methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine or trifluoromethyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2-Fluoro-3-methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential as a pharmaceutical agent. The presence of fluorine and trifluoromethyl groups can enhance the bioavailability and metabolic stability of drug candidates, making it a promising scaffold for drug design .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials. Its unique chemical properties can improve the efficacy and durability of products in these fields .
Mechanism of Action
The mechanism of action of (2-Fluoro-3-methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound’s functional groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the trifluoromethyl group can enhance the compound’s binding affinity to certain targets, increasing its potency .
Comparison with Similar Compounds
Similar Compounds
- (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane
- (2-Fluoro-5-methoxy-3-(trifluoromethyl)phenyl)(methyl)sulfane
Uniqueness
Compared to similar compounds, (2-Fluoro-3-methoxy-5-(trifluoromethyl)phenyl)(methyl)sulfane stands out due to the specific arrangement of its functional groups. The presence of both fluorine and trifluoromethyl groups on the phenyl ring can significantly influence its chemical reactivity and biological activity, making it a unique and valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-fluoro-1-methoxy-3-methylsulfanyl-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4OS/c1-14-6-3-5(9(11,12)13)4-7(15-2)8(6)10/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLGCNIGESHIIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(F)(F)F)SC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4OS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.